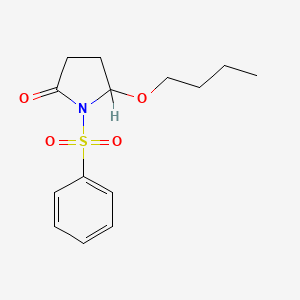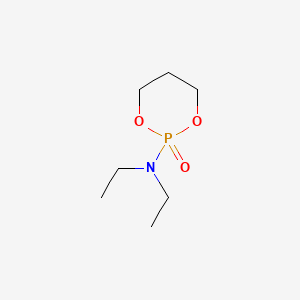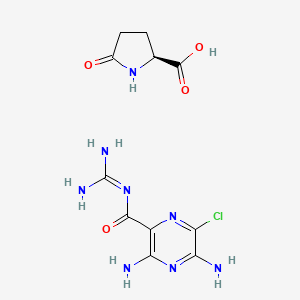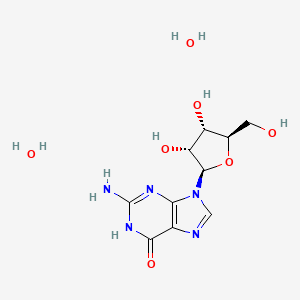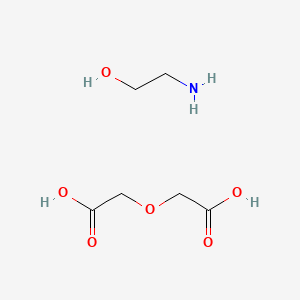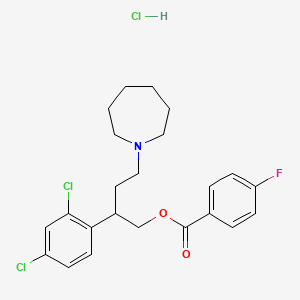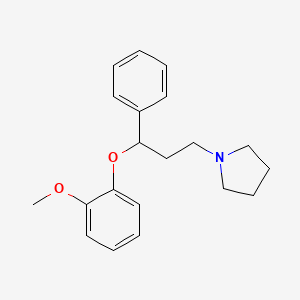![molecular formula C26H34O5 B12700894 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate CAS No. 58334-70-6](/img/structure/B12700894.png)
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is synthesized through the polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene), resulting in a material with distinct structural and functional characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the free radical polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene). The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions . The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and desired molecular weight distribution . Post-polymerization, the polymer is purified and processed into various forms, such as films, fibers, or molded articles, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups along the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can modify the polymer’s properties by reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to dissolve the polymer and reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polycarboxylic acids, while reduction can yield polyalcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the polymer chain .
Aplicaciones Científicas De Investigación
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a matrix for immobilizing catalysts.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the fabrication of medical devices, such as stents and implants, due to its biocompatibility and mechanical properties.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner through diffusion or degradation. In tissue engineering, the polymer provides a scaffold that supports cell attachment and growth, promoting tissue regeneration . The molecular targets and pathways involved vary but often include interactions with cellular receptors and enzymes that mediate the polymer’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, diethenylbenzene, ethenylbenzene, and ethyl 2-propenoate
- 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1-methylenebis4-isocyanatocyclohexane and.alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-hydroxypolyoxy (methyl-1,2-ethanediyl)
Uniqueness
The uniqueness of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) lies in its combination of monomers, which imparts specific properties such as enhanced chemical resistance, mechanical strength, and biocompatibility. Compared to similar polymers, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
58334-70-6 |
|---|---|
Fórmula molecular |
C26H34O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate |
InChI |
InChI=1S/C12H18O3.C10H10.C4H6O2/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-3-4(5)6-2/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;3H,1H2,2H3/b11-9+,12-10+;; |
Clave InChI |
KSNPZSVXOGUVTK-JDDKLYJPSA-N |
SMILES isomérico |
COC(=O)C=C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |
SMILES canónico |
COC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
Números CAS relacionados |
58334-70-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


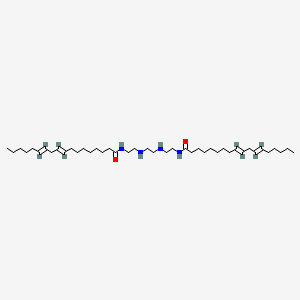
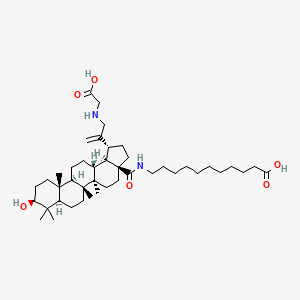
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)

